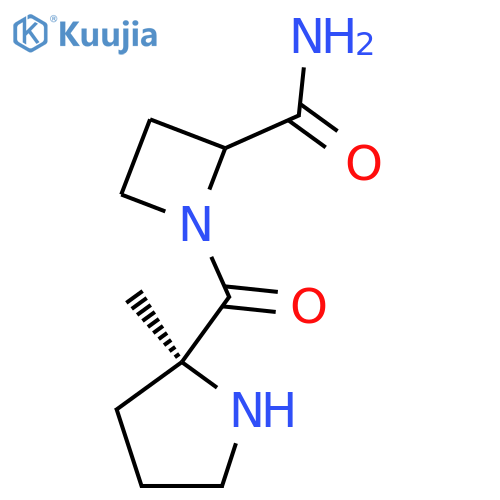

Cas no 2308469-89-6 (1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide)

1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide

- EN300-1281792

- 1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide

- 2308469-89-6

-

- インチ: 1S/C10H17N3O2/c1-10(4-2-5-12-10)9(15)13-6-3-7(13)8(11)14/h7,12H,2-6H2,1H3,(H2,11,14)/t7?,10-/m0/s1

- InChIKey: ZXFGEUJFUFCGQT-MHPPCMCBSA-N

- ほほえんだ: O=C([C@]1(C)CCCN1)N1CCC1C(N)=O

計算された属性

- せいみつぶんしりょう: 211.132076794g/mol

- どういたいしつりょう: 211.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 75.4Ų

1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281792-0.1g |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 0.1g |

$1408.0 | 2023-06-07 | ||

| Enamine | EN300-1281792-50mg |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 50mg |

$1068.0 | 2023-10-01 | ||

| Enamine | EN300-1281792-0.05g |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 0.05g |

$1344.0 | 2023-06-07 | ||

| Enamine | EN300-1281792-500mg |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 500mg |

$1221.0 | 2023-10-01 | ||

| Enamine | EN300-1281792-1000mg |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 1000mg |

$1272.0 | 2023-10-01 | ||

| Enamine | EN300-1281792-0.5g |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 0.5g |

$1536.0 | 2023-06-07 | ||

| Enamine | EN300-1281792-2500mg |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 2500mg |

$2492.0 | 2023-10-01 | ||

| Enamine | EN300-1281792-2.5g |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 2.5g |

$3136.0 | 2023-06-07 | ||

| Enamine | EN300-1281792-5.0g |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 5g |

$4641.0 | 2023-06-07 | ||

| Enamine | EN300-1281792-5000mg |

1-[(2S)-2-methylpyrrolidine-2-carbonyl]azetidine-2-carboxamide |

2308469-89-6 | 5000mg |

$3687.0 | 2023-10-01 |

1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide 関連文献

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamideに関する追加情報

Introduction to 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide (CAS No: 2308469-89-6)

1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2308469-89-6, represents a novel structural motif that combines the versatility of pyrrolidine and azetidine scaffolds, each contributing unique pharmacophoric properties. The stereochemical configuration at the (2S) position introduces a specific three-dimensional arrangement that is critical for its biological activity, making it a subject of intense interest for researchers exploring structure-activity relationships (SAR) in drug design.

The core structure of 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide features a chiral center at the (2S) position, which is a hallmark of many biologically active molecules. This chirality is essential for modulating interactions with biological targets, particularly enzymes and receptors, which often exhibit high stereoselectivity. The presence of the methylpyrrolidine moiety enhances lipophilicity, while the azetidine ring provides rigidity and contributes to the overall conformational preferences of the molecule. These structural features make it an attractive candidate for further derivatization and optimization in the development of novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds that incorporate both pyrrolidine and azetidine rings due to their demonstrated potential in modulating various biological pathways. Pyrrolidines are known for their role in a wide range of pharmacological applications, including antiviral, anti-inflammatory, and central nervous system (CNS) drugs. Azetidines, on the other hand, have shown promise in the development of antimicrobial and anticancer agents. The combination of these two motifs in 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide creates a unique chemical entity with potential therapeutic relevance.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The (2S)-configuration at the chiral center is particularly noteworthy, as it has been shown to influence binding affinity and metabolic stability in several drug candidates. Researchers have leveraged similar stereochemical motifs to develop highly effective therapeutics targeting enzymes such as kinases and proteases. The methylpyrrolidine group further contributes to the molecule's pharmacokinetic profile by enhancing solubility while maintaining sufficient lipophilicity for membrane permeability.

The azetidine ring introduces additional functional sites that can be modified to fine-tune biological activity. For instance, azetidines have been explored as bioisosteres for other heterocycles like piperidines and pyrrolidines, offering alternative ways to achieve desired pharmacological effects without compromising efficacy. This flexibility makes 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide a versatile platform for medicinal chemists seeking to develop novel small-molecule inhibitors or agonists.

Recent advancements in computational chemistry and high-throughput screening (HTS) have accelerated the process of identifying promising candidates like 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide. Molecular modeling studies suggest that this compound may interact with biological targets through multiple binding modes, enhancing its potential as a lead compound. Additionally, virtual screening techniques have been employed to predict binding affinities and identify optimal derivatives for further optimization.

In vitro studies have begun to elucidate the biological profile of 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide, revealing intriguing interactions with various enzymes and receptors. Preliminary data indicate that this compound exhibits inhibitory activity against certain therapeutic targets, making it a promising candidate for further investigation. The stereochemical integrity at the (2S) position appears to be crucial for maintaining this activity, underscoring the importance of chirality in drug design.

The synthesis of 1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high enantiomeric purity. Chiral resolution techniques and asymmetric synthesis strategies have been employed to ensure that only the desired stereoisomer is obtained, which is critical for achieving optimal biological activity.

The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug development. The structural diversity offered by molecules like 1-(2S)-methylpyrrolidinylcarbonylazetidinylcarboxamide (CAS No: 2308469-89-6) continues to inspire innovation across multiple therapeutic areas. Researchers are particularly interested in exploring derivatives that enhance selectivity or improve pharmacokinetic properties while maintaining efficacy.

As our understanding of biological pathways continues to evolve, so does our ability to design molecules that interact with these pathways in precise ways. The combination of computational modeling, synthetic chemistry, and biochemical assays has created an environment where compounds like 1-((methylpyrrolylidinylcarbonyl)azetidinylcarboxamide CAS NO: 2308469-89) can be rapidly developed into lead candidates for clinical evaluation.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable drug candidates. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists are poised to unlock the full potential of molecules like 1-((methylpyrrolylidinylcarbonyl)azetidinylcarboxamide CAS NO: 2308469) .

2308469-89-6 (1-(2S)-2-methylpyrrolidine-2-carbonylazetidine-2-carboxamide) 関連製品

- 478043-45-7(4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione)

- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)

- 316-88-1(N-methyl-1,2,3,4-tetrahydroacridin-9-amine)

- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)

- 190970-58-2((R)-4-Benzyloxazolidine-2-thione)

- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)

- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)

- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)

- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)

- 1163249-89-5(1-Bromo-3-fluoro-5-(pentyloxy)benzene)